molecular formula C2H8N4O3 B042354 Aminoguanidine bicarbonate CAS No. 2582-30-1

Aminoguanidine bicarbonate

Cat. No.: B042354
CAS No.: 2582-30-1
M. Wt: 136.11 g/mol
InChI Key: OTXHZHQQWQTQMW-UHFFFAOYSA-N
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Description

Aminoguanidine bicarbonate is a chemical compound with the molecular formula C₂H₈N₄O₃ . It appears as a white crystalline powder and is hygroscopic in nature. This compound is known for its versatility and has been extensively studied for its various chemical and pharmacological properties. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and other organic derivatives .

Mechanism of Action

Target of Action

Aminoguanidine bicarbonate primarily targets diamine oxidase and inducible nitric oxide synthase (iNOS) . Diamine oxidase is an enzyme that catalyzes the oxidative deamination of biologically active diamines such as histamine and putrescine . iNOS is an enzyme associated with the production of large quantities of nitric oxide in response to cytokines .

Mode of Action

This compound acts as a specific and highly effective inhibitor of diamine oxidase and iNOS . It interacts with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls, converting these reactive species into less reactive heterocycles . This action reduces the levels of advanced glycation end products (AGEs), which are associated with the pathogenesis of secondary complications to diabetes and cardiovascular changes in aging .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the formation of AGEs, which are formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars and free amino groups of proteins . By inhibiting AGE formation, aminoguanidine can prevent the cross-linking of proteins and the subsequent pathological effects . Additionally, by inhibiting iNOS, aminoguanidine can reduce the production of nitric oxide, a molecule involved in various physiological and pathological processes .

Pharmacokinetics

It is known to be soluble in water , suggesting that it could be absorbed and distributed in the body following oral administration

Result of Action

The inhibition of AGE formation by aminoguanidine can prevent various complications associated with diabetes and aging . For example, it can prevent arterial stiffening and cardiac hypertrophy . In addition, by inhibiting iNOS, aminoguanidine can reduce the production of nitric oxide, potentially mitigating the harmful effects of excessive nitric oxide production .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it could be affected by the hydration status of the body Additionally, its effectiveness could potentially be influenced by factors such as pH and the presence of other substances in the body.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoguanidine bicarbonate can be synthesized through several methods. One common method involves the reduction of nitroguanidine with zinc dust in the presence of glacial acetic acid. The reaction mixture is kept at a low temperature using an ice bath, and the reduction is completed by warming the mixture to 40°C. The product is then precipitated using ammonium chloride and sodium bicarbonate .

Another method involves reacting calcium cyanamide with hydrazine sulfate, which produces this compound upon further processing .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of purified reagents and controlled temperatures is crucial in industrial settings to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Aminoguanidine bicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Aminoguanidine bicarbonate is unique in its ability to inhibit advanced glycosylation end products, making it particularly valuable in medical research. Similar compounds include:

This compound stands out due to its specific inhibitory effects on glycosylation end products and its versatility in various chemical reactions.

Properties

IUPAC Name

2-aminoguanidine;carbonic acid
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InChI

InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4)
Source PubChem
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InChI Key

OTXHZHQQWQTQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N4O3
Source PubChem
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DSSTOX Substance ID

DTXSID2062537
Record name Carbonic acid, compd. with hydrazinecarboximidamide (1:1)
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Molecular Weight

136.11 g/mol
Source PubChem
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Physical Description

Other Solid
Record name Carbonic acid, compd. with hydrazinecarboximidamide (1:1)
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CAS No.

2200-97-7, 2582-30-1
Record name Aminoguanidine carbonate
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Record name Aminoguanidine bicarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoguanidine bicarbonate
Reactant of Route 2
Aminoguanidine bicarbonate
Reactant of Route 3
Aminoguanidine bicarbonate
Customer
Q & A

Q1: What are the common starting materials used to synthesize aminoguanidine bicarbonate?

A1: this compound is typically synthesized using hydrazine hydrate and either cyanamide [, ] or lime nitrogen (calcium cyanamide) []. Ammonium bicarbonate and carbon dioxide are also employed in the synthesis process [, ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is CH6N4O • H2CO3. Its molecular weight is 138.1 g/mol [, ].

Q3: What spectroscopic techniques are used to characterize this compound?

A3: this compound can be characterized using several spectroscopic techniques including:

  • NMR Spectroscopy (1H, 13C, 119Sn): Provides structural information about the compound and its complexes. [, , ]
  • Infrared Spectroscopy (IR): Identifies functional groups and analyzes bonding patterns within the molecule. [, , , ]
  • UV-Vis Spectrophotometry: Used for quantitative determination of this compound. []

Q4: Are there any specific crystallographic studies on this compound or its derivatives?

A4: Yes, single-crystal X-ray diffraction studies have been conducted on aminoguanidine nitrate ([NH2NHC(NH2)2]NO3), revealing its triclinic crystal system and specific bond lengths and angles. [] Furthermore, crystal structures of several energetic salts derived from 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4 TTP) and this compound have also been determined. []

Q5: What are the primary reactions this compound participates in?

A5: this compound readily participates in condensation reactions, particularly with:

  • Carboxylic acids: Forms 5-substituted 3-amino-1,2,4-triazoles, important building blocks in organic synthesis. []
  • Aldehydes: Generates Schiff base derivatives, which have shown potential as anticonvulsant agents. [, ]

Q6: Can this compound act as a ligand in metal complexes?

A6: Yes, this compound can act as a ligand forming carbonate and semicarbazide complexes with tin(IV). These complexes have been characterized using spectroscopic methods, revealing different coordination modes depending on the organotin precursor. []

Q7: What are the main biological activities attributed to this compound?

A7: this compound has been investigated for several biological activities, including:

  • Inhibition of Advanced Glycation End Product (AGE) formation: By inhibiting the formation of AGEs, this compound shows potential in mitigating diabetic complications like delayed wound healing [] and pulmonary fibrosis [].
  • Nitric Oxide Synthase (NOS) inhibition: It can inhibit NOS, particularly the inducible isoform (iNOS), although its effect on ovulation in rat ovaries appears dependent on the specific NOS isoform targeted. []
  • Anticonvulsant activity: Certain 5,6-bis aryl 1,2,4-triazine derivatives synthesized from this compound have shown promising anticonvulsant activity in vivo. []

Q8: How does this compound affect wound healing in diabetic models?

A8: this compound has been shown to improve wound healing in diabetic rats. It achieves this by:

  • Preserving collagen ultrastructure: Diabetic rats treated with aminoguanidine displayed a more organized collagen fiber arrangement in wound tissue compared to untreated controls. []
  • Restoring transforming growth factor-β1 (TGF-β1) expression: Aminoguanidine treatment led to strong TGF-β1 expression in granulation tissue and intact skin of diabetic rats, similar to levels observed in healthy controls. []

Q9: Is there evidence of this compound influencing lung function?

A9: Research indicates that this compound can influence lung function:

  • Protective effect against lung injury: Aminoguanidine showed a protective effect against acute lung injury induced by the influenza A (H1N1)pdm09 virus in mice with diabetes mellitus. This protection was linked to reduced mortality, hypoxia, lung damage, inflammation, and AGE levels in the lungs. []
  • Modulation of ventilation: While aminoguanidine can reduce the ventilatory response to hypoxia induced by IL-1β, suggesting a role of iNOS in this process, [] it had no significant effect on nitric oxide levels within wound tissue in diabetic rats, [] indicating a complex interplay between aminoguanidine, NO, and respiratory function.

Q10: Are there any studies on the potential use of this compound as an anti-cancer agent?

A10: While the provided research papers do not specifically address anti-cancer activity, some studies suggest organotin compounds, particularly triorganotin derivatives, possess significant activity against cancer cell lines. [] As this compound forms complexes with organotin compounds, further research is needed to explore the potential of these complexes in anti-cancer applications.

Q11: What is the role of this compound in cosmetic formulations?

A11: this compound can be incorporated into cosmetic formulations, particularly antiperspirant sticks, as a guanidine constituent. When combined with dibenzylidene sorbitol, it contributes to the gel-like consistency of the product while potentially enhancing stability. []

Q12: What analytical methods are used for the quality control of this compound?

A12: Several analytical methods are employed to ensure the quality and purity of this compound, including:

  • Assay for purity: Determines the percentage of this compound present in a sample. []
  • Insoluble matter in hydrochloric acid: Measures the amount of material that does not dissolve in hydrochloric acid, indicating impurities. []
  • Moisture content determination: Assesses the amount of water present in the sample. []
  • Residue on ignition: Determines the amount of inorganic material remaining after the sample is heated to high temperatures. []
  • Sulfate and chloride content: Measures the levels of sulfate and chloride impurities present in the sample. []

Q13: Are there any specific challenges related to the formulation and stability of this compound?

A13: While specific challenges are not explicitly discussed in the provided research papers, the inclusion of this compound in a cosmetic formulation with dibenzylidene sorbitol required careful mixing procedures to avoid the destruction of the gel-forming agent. [] This highlights the importance of considering the compatibility and stability of this compound in various formulations and developing appropriate strategies to overcome potential challenges.

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